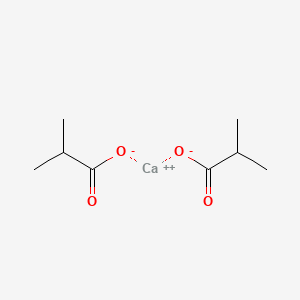
Calciumisobutyrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium diisobutyrate can be synthesized through the reaction of calcium hydroxide with isobutyric acid. The reaction typically involves mixing an aqueous solution of calcium hydroxide with isobutyric acid under controlled temperature and pH conditions. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods
In industrial settings, calcium diisobutyrate is produced on a larger scale using similar methods. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production process may also include additional steps such as drying and milling to obtain the desired particle size and form .
Chemical Reactions Analysis
Types of Reactions
Calcium diisobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield calcium and isobutyric acid.
Substitution: It can participate in substitution reactions where the isobutyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Reduction: Calcium and isobutyric acid.
Substitution: Depending on the reagent used, different substituted products can be formed.
Scientific Research Applications
Calcium diisobutyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of calcium diisobutyrate involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Channels: Calcium ions can modulate the activity of calcium channels in cells, affecting cellular processes such as muscle contraction and neurotransmitter release.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity and facilitating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Calcium acetate: Another calcium salt with similar properties but different applications.
Calcium propionate: Used as a preservative in food products.
Calcium butyrate: Similar structure but different functional group.
Uniqueness
Calcium diisobutyrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to release calcium ions in a controlled manner distinguishes it from other calcium salts .
Properties
Molecular Formula |
C8H14CaO4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
calcium;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
BVTQVYBMHFSYPL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


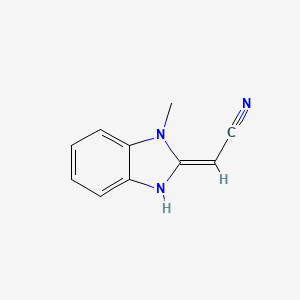
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)



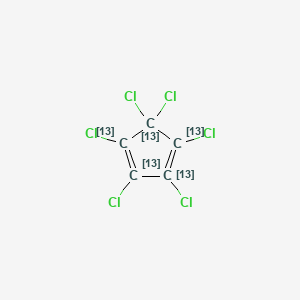
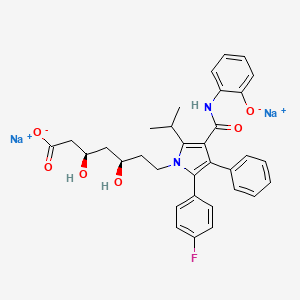




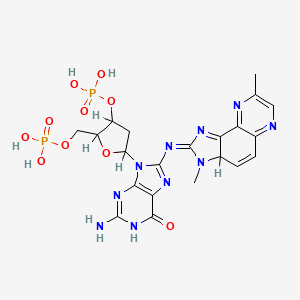
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
